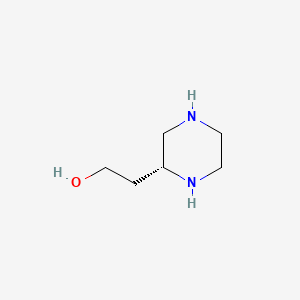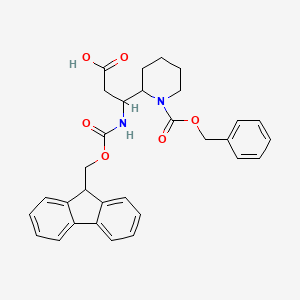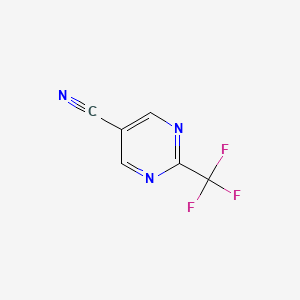
2-(Trifluoromethyl)pyrimidine-5-carbonitrile
Overview
Description
2-(Trifluoromethyl)pyrimidine-5-carbonitrile is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate nitrile and trifluoromethyl-containing intermediates under controlled conditions. For instance, the reaction of 2-chloro-5-trifluoromethylpyrimidine with sodium cyanide in the presence of a suitable solvent can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the nitrile group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium cyanide, various halides, and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include substituted pyrimidines, pyrimidine derivatives with different functional groups, and complex heterocyclic compounds.
Scientific Research Applications
2-(Trifluoromethyl)pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various organic molecules and heterocyclic compounds.
Biology: It is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), leading to the disruption of cell signaling pathways involved in cell proliferation and survival . The compound’s trifluoromethyl group enhances its binding affinity to these targets, contributing to its biological activity.
Comparison with Similar Compounds
2-(Trifluoromethyl)pyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
2-Chloro-5-trifluoromethylpyrimidine: Similar in structure but with a chlorine atom instead of a nitrile group, used in different synthetic applications.
2-(Trifluoromethyl)pyridine-5-carbonitrile: A pyridine derivative with similar chemical properties but different biological activities.
2-(Trifluoromethyl)benzene-5-carbonitrile: A benzene derivative with a trifluoromethyl group, used in various industrial applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrimidine ring, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
2-(trifluoromethyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-6(8,9)5-11-2-4(1-10)3-12-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNHQIRJJFLMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662757 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032229-36-9 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


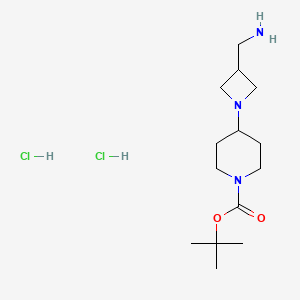
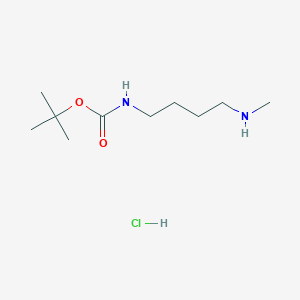
![1'-(tert-Butoxycarbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B1500077.png)
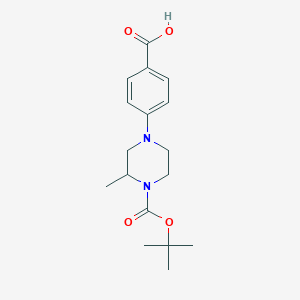
![Methyl 5-cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500084.png)
![Methyl thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1500085.png)
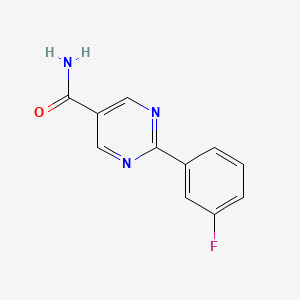
![3-N-Boc-Amino-1-[2-amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine](/img/structure/B1500090.png)

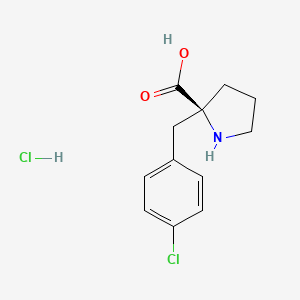
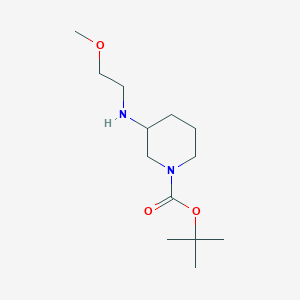
![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C](/img/structure/B1500094.png)
